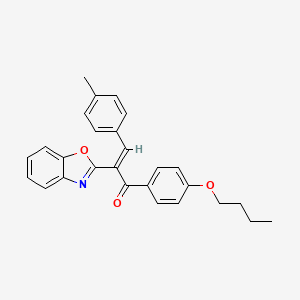![molecular formula C22H25N3O5S B12160852 N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-4-イル}メタンスルホンアミドは、医薬品化学や薬理学を含むさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、メチルスルホンアミド基を介して結合されたインドール部分とジヒドロイソキノリンユニットを組み合わせたユニークな構造を特徴としています。ジヒドロイソキノリン環のメトキシ基の存在により、その化学反応性と潜在的な生物学的活性が向上します。
準備方法
合成経路および反応条件
N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-4-イル}メタンスルホンアミドの合成は、通常、複数のステップを伴います。
ジヒドロイソキノリンユニットの形成: ジヒドロイソキノリンコアは、ピクテット・スペングラー反応によって合成できます。この反応では、フェネチルアミン誘導体が、酸触媒の存在下でアルデヒドまたはケトンと反応します。
メタンスルホンアミドの導入: メタンスルホンアミド基は、スルホニル化によって導入されます。この反応では、ジヒドロイソキノリン中間体が、トリエチルアミンなどの塩基の存在下でメタンスルホニルクロリドと反応します。
インドールカップリング: 最後のステップでは、ジヒドロイソキノリン-メタンスルホンアミド中間体をインドール誘導体とカップリングします。これは、インドール窒素がジヒドロイソキノリン中間体の求電子性カルボニル炭素を攻撃する求核置換反応によって達成できます。
工業的生産方法
この化合物の工業的生産には、収量と純度を最大化する上記の合成経路の最適化が必要になる可能性があります。これには、ピクテット・スペングラー反応に連続フロー反応器を使用し、スルホニル化およびカップリングステップに自動システムを使用することが含まれます。さらに、再結晶およびクロマトグラフィーなどの精製技術が適用され、最終製品が工業規格を満たすことが保証されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にジヒドロイソキノリン環のメトキシ基で、酸化反応を起こす可能性があります。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 還元反応は、ジヒドロイソキノリンユニットのカルボニル基を標的にすることができます。水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが、一般的に使用される還元剤です。
置換: インドール部分は、求電子置換反応に関与し、ハロゲンやニトロ基などの求電子剤を導入することができます。
一般的な試薬および条件
酸化: 酸性または中性条件の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 臭素または塩化チオニルを使用した塩素化によるハロゲン化。
生成される主要な生成物
酸化: メトキシ基からのキノン誘導体の生成。
還元: カルボニル基をヒドロキシル基に変換。
置換: ハロゲン化インドール誘導体。
科学研究における用途
化学
化学において、N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-4-イル}メタンスルホンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と、新しい合成方法の開発が可能になります。
生物学
生物学的に、この化合物は、既知の生物活性分子と構造が似ているため、薬理学的薬剤としての可能性があります。それは、受容体結合と酵素阻害の研究に使用され、さまざまな生物学的プロセスの作用機序についての洞察を提供します。
医学
医学において、この化合物の潜在的な治療的用途が探求されています。特定の分子標的に作用する能力は、特に神経疾患や癌の治療における創薬の候補となります。
工業
産業的には、N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-4-イル}メタンスルホンアミドは、特殊化学品や先端材料の生産に使用できます。その反応性と安定性は、さまざまな産業プロセスに適しています。
科学的研究の応用
Chemistry
In chemistry, N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It can be used in the study of receptor binding and enzyme inhibition, providing insights into the mechanisms of action of various biological processes.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various industrial processes.
作用機序
N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-4-イル}メタンスルホンアミドの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。この化合物のメタンスルホンアミド基は、酵素の活性部位のアミノ酸残基と水素結合を形成し、その活性を阻害することができます。さらに、インドールとジヒドロイソキノリンユニットは、受容体部位と相互作用し、その機能を調節してさまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-3-イル}メタンスルホンアミド: 類似の構造ですが、インドール環の置換パターンが異なります。
N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-5-イル}メタンスルホンアミド: メタンスルホンアミド基の位置が異なるもう1つの構造異性体。
独自性
N-{1-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-1H-インドール-4-イル}メタンスルホンアミドは、その特定の置換パターンにより、その化学反応性と生物学的活性を左右します。ジヒドロイソキノリン環のメトキシ基の存在により、酸化反応の可能性が高まり、インドール部分は求電子置換の機会を提供します。
この化合物のユニークな構造と反応性は、新しい治療薬や先端材料の開発の可能性を提供し、科学研究や工業における貴重なツールとなります。
類似化合物との比較
Similar Compounds
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}methanesulfonamide: Similar structure but with a different substitution pattern on the indole ring.
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-5-yl}methanesulfonamide: Another structural isomer with a different position of the methanesulfonamide group.
Uniqueness
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups on the dihydroisoquinoline ring enhances its potential for oxidation reactions, while the indole moiety provides opportunities for electrophilic substitution.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering potential for the development of new therapeutic agents and advanced materials.
特性
分子式 |
C22H25N3O5S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-[1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25N3O5S/c1-29-20-11-15-7-9-25(13-16(15)12-21(20)30-2)22(26)14-24-10-8-17-18(23-31(3,27)28)5-4-6-19(17)24/h4-6,8,10-12,23H,7,9,13-14H2,1-3H3 |
InChIキー |
JUPHYPQWZYGJDO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B12160780.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B12160789.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160793.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12160798.png)
![4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12160800.png)
![2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B12160804.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160819.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160820.png)
![(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12160825.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160828.png)
